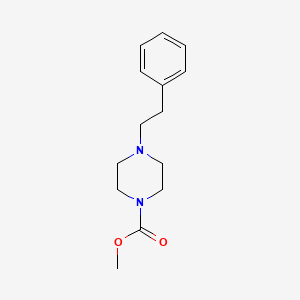

Methyl 4-(2-phenylethyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(2-phenylethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-14(17)16-11-9-15(10-12-16)8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFYMVFFAJJYOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24791022 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(2-phenylethyl)piperazine-1-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(2-phenylethyl)piperazine-1-carboxylate, a substituted piperazine derivative of interest in medicinal chemistry and drug discovery. While direct extensive literature on this specific molecule is sparse, this document outlines a robust and logical synthetic pathway, detailed experimental protocols, and state-of-the-art analytical methodologies for its characterization. The guide is structured to provide both theoretical understanding and practical, field-proven insights for researchers engaged in the synthesis of novel molecular entities. By leveraging established principles of organic synthesis and referencing analogous transformations, this document serves as a foundational resource for the preparation and validation of this target compound.

Introduction and Rationale

The piperazine scaffold is a ubiquitous structural motif in a vast array of therapeutic agents, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] Its derivatives have been successfully developed as antipsychotics, antidepressants, and anti-cancer agents.[2] The introduction of a phenylethyl group at the N4 position and a methyl carboxylate at the N1 position of the piperazine ring creates a molecule with potential for diverse biological activities, possibly acting as a ligand for various receptors and transporters in the central nervous system. The phenylethyl moiety is a common feature in compounds targeting dopaminergic and serotonergic pathways.

Physicochemical Properties and Data

Based on its chemical structure, the following physicochemical properties for this compound have been calculated and are presented in Table 1. These values are crucial for predicting the compound's behavior in biological systems and for developing appropriate analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | Calculated |

| Molecular Weight | 248.32 g/mol | Calculated |

| Monoisotopic Mass | 248.1525 Da | Calculated |

| XLogP3 | 1.8 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 4 | Predicted |

| Rotatable Bond Count | 4 | Predicted |

| Topological Polar Surface Area | 32.7 Ų | Predicted |

Synthetic Workflow and Experimental Protocols

The synthesis of this compound can be efficiently achieved through a two-step process, starting from commercially available piperazine. The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-(2-Phenylethyl)piperazine

Causality: The initial step involves the mono-N-alkylation of piperazine with 2-phenylethyl bromide. Using a large excess of piperazine is a common strategy to minimize the formation of the undesired 1,4-disubstituted by-product. The reaction is typically carried out in a suitable solvent that can facilitate the nucleophilic substitution.

Protocol:

-

To a solution of piperazine (6 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile, add 2-phenylethyl bromide (1 equivalent).

-

The reaction mixture is stirred at reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated piperazine hydrobromide is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in a basic aqueous solution (e.g., 1M NaOH) and extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield crude 1-(2-phenylethyl)piperazine, which can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

Causality: The second step is the N-acylation of the secondary amine of 1-(2-phenylethyl)piperazine with methyl chloroformate. This reaction introduces the methyl carboxylate group at the N1 position. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Protocol:

-

Dissolve 1-(2-phenylethyl)piperazine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a suitable base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution.

-

Slowly add methyl chloroformate (1.1 equivalents) dropwise to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenylethyl group, the methylene protons of the ethyl chain, the piperazine ring protons, and the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement. The expected [M+H]⁺ ion for C₁₄H₂₀N₂O₂ would be approximately 249.1598.

Chromatographic Purity

High-performance liquid chromatography (HPLC) should be utilized to determine the purity of the final compound. A suitable method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid.

Potential Applications in Drug Discovery

Substituted piperazines are a cornerstone in modern medicinal chemistry.[1] The unique combination of a phenylethyl group and a carbamate in this compound suggests several potential therapeutic applications:

-

Central Nervous System (CNS) Agents: The phenylethyl moiety is a well-known pharmacophore that interacts with various CNS targets. This compound could be explored for its potential as an antidepressant, anxiolytic, or antipsychotic agent.

-

Dopamine and Serotonin Transporter Ligands: The structural similarity to known dopamine and serotonin reuptake inhibitors suggests that this molecule could be a potent ligand for these transporters.

-

Scaffold for Further Derivatization: This molecule can serve as a versatile intermediate for the synthesis of more complex drug candidates by modifying the ester group or the phenyl ring.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of this compound. While this specific molecule may not be extensively documented, the methodologies presented are based on robust and well-established chemical principles, offering a high probability of success for researchers in the field. The detailed protocols and analytical guidance are intended to empower scientists in their efforts to synthesize and investigate novel chemical entities with therapeutic potential.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 30). The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

-

MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

PubMed. (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

-

PubChem. Methyl piperazine-1-carboxylate. [Link]

-

PMC. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

-

PubChem. 1-(2-Phenylethyl)piperazine. [Link]

-

JETIR. (2024, December 31). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. [Link]

-

MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

PubMed. (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

Sources

Methodological & Application

Determining the Solubility of Methyl 4-(2-phenylethyl)piperazine-1-carboxylate in DMSO and Methanol: An Application Guide

This comprehensive guide provides detailed methodologies for determining the solubility of Methyl 4-(2-phenylethyl)piperazine-1-carboxylate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a framework for generating robust and reliable solubility data, a critical parameter in the preclinical and formulation development phases of pharmaceutical research.

Introduction: The Imperative of Solubility in Drug Discovery

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a therapeutic agent to be effective, it must first be in a dissolved state at the site of absorption. Poor solubility can lead to low bioavailability, variable dosing efficacy, and challenges in formulation development. Therefore, the early and accurate characterization of a compound's solubility profile is paramount.

This compound is a molecule of interest in medicinal chemistry, and understanding its behavior in common solvents like DMSO and methanol is essential. DMSO is a powerful, polar aprotic solvent widely used for creating high-concentration stock solutions for in vitro screening, while methanol, a polar protic solvent, is frequently employed in various analytical and synthetic procedures. This guide will detail two primary methods for solubility determination: the kinetic solubility assay and the thermodynamic (equilibrium) solubility assay.

Understanding the Compound: this compound

Before proceeding with experimental work, it is crucial to understand the basic physicochemical properties of the compound .

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄N₂O₂ | PubChem |

| Molecular Weight | 276.38 g/mol | PubChem |

| Chemical Structure | ||

| PubChem |

The structure reveals both hydrophobic (phenylethyl group) and polar (piperazine-1-carboxylate moiety) regions, suggesting that its solubility will be influenced by the nature of the solvent.

Part 1: Kinetic Solubility Determination in DMSO and Methanol

Kinetic solubility is a high-throughput screening method that measures the concentration of a compound in solution just before it precipitates when added from a concentrated DMSO stock to an aqueous buffer.[1] For the purpose of this guide, we will adapt this method to determine the apparent solubility in pure DMSO and methanol. This method is rapid and requires a small amount of compound, making it ideal for early-stage discovery.

Principle of Kinetic Solubility

The kinetic solubility assay relies on the rapid dilution of a high-concentration stock solution of the test compound (typically in DMSO) into the solvent of interest. The concentration at which the compound begins to precipitate is determined, often by methods that detect turbidity, such as nephelometry or UV-Vis spectroscopy.

Experimental Protocol: Kinetic Solubility by Visual Assessment

This protocol provides a straightforward method to estimate the kinetic solubility of this compound.

Materials:

-

This compound

-

Anhydrous DMSO

-

Anhydrous Methanol

-

Calibrated analytical balance

-

Vortex mixer

-

Micropipettes

-

2 mL microcentrifuge tubes or glass vials

Procedure:

-

Preparation of a High-Concentration Stock Solution:

-

Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.

-

Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.[2]

-

-

Incremental Addition to Determine Saturation:

-

If the compound fully dissolves, continue to add small, pre-weighed increments of the compound (e.g., 1-2 mg) to the solution.

-

After each addition, vortex thoroughly for at least 2 minutes.

-

Visually inspect the solution against a dark background for any signs of undissolved particles or turbidity.

-

The point at which a persistent precipitate is observed, even after vigorous vortexing, is considered the saturation point.

-

-

Calculation of Kinetic Solubility:

-

Record the total mass of the compound that was fully dissolved in the known volume of the solvent.

-

Calculate the kinetic solubility in mg/mL and molarity (M).

Solubility (mg/mL) = Total Mass of Dissolved Compound (mg) / Volume of Solvent (mL)

Solubility (M) = (Solubility in mg/mL / Molecular Weight in g/mol ) / 1000

-

-

Repeat for Methanol:

-

Repeat steps 1-3 using methanol as the solvent.

-

Visualization of Kinetic Solubility Workflow

Caption: Workflow for kinetic solubility determination by visual assessment.

Part 2: Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[3] The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid-state compound.[4][5]

Principle of the Shake-Flask Method

In the shake-flask method, an excess amount of the solid compound is added to the solvent of interest. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved compound. After equilibration, the undissolved solid is separated by centrifugation or filtration, and the concentration of the compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Shake-Flask Method

Materials:

-

This compound

-

Anhydrous DMSO

-

Anhydrous Methanol

-

Calibrated analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18) and mobile phase

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 20 mg) to separate vials containing a known volume (e.g., 2 mL) of DMSO and methanol. Ensure there is visible undissolved solid.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for at least 24 hours to ensure equilibrium is reached. A longer incubation time (e.g., 48-72 hours) may be necessary and should be validated by taking measurements at different time points until the concentration plateaus.[6]

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes and collect the supernatant.[2]

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the respective solvent (DMSO or methanol).

-

Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC.[7]

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the compound in the diluted samples from the calibration curve.

-

-

Calculation of Thermodynamic Solubility:

-

Back-calculate the original concentration in the undiluted supernatant to determine the thermodynamic solubility.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

Visualization of Thermodynamic Solubility Workflow

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Data Presentation

The results from both kinetic and thermodynamic solubility studies should be presented in a clear and concise tabular format for easy comparison.

Table 1: Kinetic Solubility of this compound

| Solvent | Solubility (mg/mL) | Solubility (M) | Observations |

| DMSO | Experimental Value | Calculated Value | e.g., Clear solution up to X mg/mL, precipitate observed at Y mg/mL |

| Methanol | Experimental Value | Calculated Value | e.g., Clear solution up to X mg/mL, precipitate observed at Y mg/mL |

Table 2: Thermodynamic Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (M) | Analytical Method |

| DMSO | Experimental Value | Calculated Value | HPLC-UV |

| Methanol | Experimental Value | Calculated Value | HPLC-UV |

Discussion and Causality Behind Experimental Choices

-

Choice of Two Methods: Presenting both kinetic and thermodynamic solubility data provides a more complete picture of the compound's behavior. Kinetic solubility is useful for high-throughput screening contexts where solutions are prepared from DMSO stocks, while thermodynamic solubility represents the true equilibrium state and is crucial for formulation and biopharmaceutical classification.[4][8]

-

Equilibration Time: An equilibration time of at least 24 hours is recommended for the shake-flask method to ensure that the system has reached a true equilibrium.[9] For some compounds, longer times may be necessary, and this should be empirically determined.

-

Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant temperature during the shake-flask experiment is critical for obtaining reproducible results.

-

Phase Separation: Incomplete separation of the undissolved solid from the supernatant is a common source of error, leading to an overestimation of solubility. The use of fine-pore filters or high-speed centrifugation is essential to ensure a clear, particle-free solution for analysis.[2]

-

Analytical Method: HPLC is a robust and widely used technique for the quantification of small molecules in solution due to its specificity and sensitivity.[10] The development of a validated HPLC method with appropriate linearity, accuracy, and precision is a prerequisite for accurate solubility determination.

Conclusion

This application note provides a detailed framework for the experimental determination of the solubility of this compound in DMSO and methanol. By following these protocols, researchers can generate high-quality, reliable data that is essential for advancing drug discovery and development projects. The choice between kinetic and thermodynamic methods will depend on the specific stage of research and the intended application of the data.

References

- BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- BioDuro. ADME Solubility Assay.

- Singhvi, G., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.

- U.S. Pharmacopeia. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- PubChem. Methyl 4-(2-oxo-1-phenylbutyl)-1-(2-phenylethyl)

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- PubChem. Methyl 4-(phenylamino)-1-(2-phenylethyl)

- Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

- Enamine. Aqueous Solubility Assay.

- Bienta. Shake-Flask Solubility Assay.

- Pharmaceutical Sciences. (2024).

- PubMed. (2017).

- Sigma-Aldrich. Small Molecule HPLC.

- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC.

- Hacettepe University Journal of the Faculty of Pharmacy. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Research Journal of Pharmacognosy and Phytochemistry. (2022). A Review on Method Development of High Performance Liquid Chromatography (HPLC)

- Wikipedia. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine.

- Sigma-Aldrich.

- PubChem. 1-Phenethylpiperazine.

- CymitQuimica. 1-(2-Phenylethyl)piperazine.

- Santa Cruz Biotechnology. 1-(2-Phenylethyl)piperazine.

Sources

- 1. Aqueous Solubility Assay - Enamine [enamine.net]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. enamine.net [enamine.net]

- 10. rjpponline.org [rjpponline.org]

Application Notes and Protocols for the Extraction of Methyl 4-(2-phenylethyl)piperazine-1-carboxylate from Biological Matrices

Abstract

This document provides a comprehensive guide for the extraction of Methyl 4-(2-phenylethyl)piperazine-1-carboxylate from common biological matrices such as plasma, serum, and urine. The protocols detailed herein are designed for researchers, scientists, and drug development professionals who require robust and reproducible methods for sample preparation prior to quantitative analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We present three widely-used extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The rationale behind critical experimental steps is explained to provide a deeper understanding of the methodologies. Performance characteristics and troubleshooting guidance are also included to ensure successful implementation.

Introduction

This compound is a molecule of interest within pharmaceutical research, often as a synthetic intermediate or a metabolite of more complex drug candidates. The piperazine moiety is a common scaffold in many active pharmaceutical ingredients (APIs).[1][2] Accurate quantification of such compounds in biological matrices is fundamental to pharmacokinetic, toxicokinetic, and metabolic studies. Biological fluids, however, are complex mixtures containing proteins, salts, lipids, and endogenous metabolites that can significantly interfere with analysis, notably by causing ion suppression in mass spectrometry or by damaging analytical columns.[3][4]

The primary objective of sample preparation is to isolate the analyte of interest from these interfering components, concentrate it, and present it in a solvent compatible with the analytical instrumentation.[4][5] The choice of extraction method depends on the physicochemical properties of the analyte, the nature of the biological matrix, the required sensitivity, and the desired sample throughput.[6] This guide details three effective extraction strategies for this compound, a compound with a piperazine core, which is basic in nature.

Principles of Extraction Methods

Protein Precipitation (PPT)

PPT is one of the simplest and fastest methods for sample preparation.[3][7] It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the biological sample.[3][8] This disrupts the hydration layer around proteins, causing them to denature and precipitate out of solution.[7] After centrifugation or filtration, the supernatant containing the analyte is collected for analysis.[9] While fast and cost-effective, PPT can be less clean than other methods, potentially leading to higher matrix effects.[8]

Liquid-Liquid Extraction (LLE)

LLE is a separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[6][10] The efficiency of the extraction is governed by the partition coefficient (LogP) of the analyte and the pH of the aqueous phase.[11] For basic compounds like piperazine derivatives, adjusting the sample pH to be basic (typically 2 pH units above the pKa) neutralizes the molecule, increasing its solubility in the organic phase and leading to efficient extraction.[12]

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation technique that separates components of a mixture based on their physical and chemical properties.[5][13] The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. A different solvent is then used to elute the purified analyte.[13] For basic compounds, a mixed-mode SPE cartridge combining nonpolar (e.g., C8 or C18) and strong cation exchange (SCX) functionalities often provides the best results.[14]

Overall Experimental Workflow

The following diagram illustrates the general workflow from sample collection to final analysis, which is applicable to all the detailed protocols.

Caption: Solid-Phase Extraction Workflow.

Step-by-Step Procedure:

-

Sample Pre-treatment: To 500 µL of sample, add 50 µL of IS and 500 µL of 100 mM phosphate buffer (pH 6.0). Vortex to mix. The buffer ensures a consistent pH for loading.

-

Condition: Condition the mixed-mode SPE cartridge with 2 mL of methanol.

-

Equilibrate: Equilibrate the cartridge with 2 mL of deionized water. Do not allow the sorbent bed to dry. [15]4. Load: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1-2 mL/min). The analyte will be retained by both nonpolar and cation exchange mechanisms.

-

Wash 1: Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.

-

Wash 2: Wash the cartridge with 1 mL of methanol to remove nonpolar, non-basic interferences.

-

Elute: Elute the analyte with 2 mL of a freshly prepared solution of 2% ammonium hydroxide in methanol. [16]The basic elution solvent neutralizes the analyte, disrupting its ionic interaction with the SCX sorbent and allowing it to be released.

-

Post-Elution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Analytical Method: LC-MS/MS

While the focus of this note is extraction, a brief outline of a suitable analytical finish is provided for context. Analysis is typically performed using a reversed-phase C18 column with a gradient elution.

-

LC Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

-

Injection Volume: 5 µL

-

MS Detection: Electrospray Ionization Positive (ESI+), Multiple Reaction Monitoring (MRM) mode. [17]The specific precursor and product ion transitions for the analyte and IS must be optimized.

Method Validation and Performance

A bioanalytical method must be validated to demonstrate its suitability for the intended purpose. [18]Key parameters include recovery, matrix effect, accuracy, and precision, as defined by regulatory bodies like the FDA and EMA. [18][19][20]

Recovery and Matrix Effect

Recovery measures the efficiency of the extraction process. [20]Matrix Effect quantifies the degree of ion suppression or enhancement caused by co-eluting matrix components. [21]

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction | Acceptance Criteria |

|---|---|---|---|---|

| Extraction Recovery (%) | 85 - 95% | 90 - 100% | > 95% | Consistent and reproducible |

| Matrix Effect (%) | 60 - 80% | 85 - 95% | > 90% | CV ≤ 15% |

| Process Efficiency (%) | 55 - 75% | 80 - 95% | > 85% | - |

Values are typical and should be experimentally determined.

Accuracy and Precision

Accuracy and precision are assessed by analyzing Quality Control (QC) samples at low, medium, and high concentrations. [19]

| Parameter | Acceptance Criteria |

|---|---|

| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Intra- and Inter-day Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Analyte Recovery | - Incomplete protein precipitation (PPT).- Incorrect pH for extraction (LLE).- Inappropriate SPE sorbent or elution solvent.- Analyte binding to labware. | - Increase solvent:sample ratio in PPT.- Verify pH of aqueous phase is >2 units above analyte pKa for LLE.- Use a stronger elution solvent for SPE (e.g., increase % of NH4OH).- Use low-binding tubes/plates. |

| High Matrix Effects / Ion Suppression | - Insufficient cleanup.- Co-elution of phospholipids or other endogenous components. | - Switch from PPT to a more selective method like LLE or SPE.- Optimize the SPE wash steps to better remove interferences.- Modify LC gradient to separate analyte from suppression zones. |

| Poor Precision (%CV > 15%) | - Inconsistent pipetting.- Incomplete vortexing/mixing.- Sorbent bed drying during SPE.- Inconsistent evaporation. | - Use calibrated pipettes and consistent technique.- Ensure thorough vortexing at each mixing step.- Maintain a layer of solvent above the SPE sorbent bed before loading.- Ensure samples are completely dry before reconstitution. |

Conclusion

The extraction of this compound from biological matrices can be successfully achieved using Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction.

-

Protein Precipitation is the fastest method but provides the least clean extract, making it suitable for early-stage discovery or when high sensitivity is not required.

-

Liquid-Liquid Extraction offers a good balance of cleanliness, recovery, and throughput.

-

Solid-Phase Extraction delivers the highest purity extracts, minimizing matrix effects and maximizing sensitivity, making it the gold standard for regulated bioanalysis.

The choice of method should be guided by the specific requirements of the assay, including sensitivity, throughput, and the complexity of the biological matrix. All methods should be properly validated to ensure the generation of reliable and reproducible data.

References

-

Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. [Link]

-

Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link]

-

European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

-

Phenomenex. (2025). Protein Precipitation Method. [Link]

-

Wu, Y., et al. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]

-

Remane, D., Meyer, M. R., Wissenbach, D. K., & Maurer, H. H. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2549-2557. [Link]

-

Adachi, J., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(12), 2873. [Link]

-

Madej, K., & Barchańska, A. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(4), 159. [Link]

-

Le, M. T., et al. (2018). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Journal of Lipid Research, 59(8), 1547-1555. [Link]

-

Xu, R., et al. (2017). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. Progress in Pharmaceutical and Biomedical Analysis. [Link]

-

ScienceAsia. (2025). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. [Link]

-

ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]

-

Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. [Link]

-

Chemistry LibreTexts. (2023). Liquid-Liquid Extraction (LLE). [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

-

Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

-

Aurora Biomed. (2022). Automated SPE for Drugs of Abuse in Urine Sample. [Link]

-

MZ-Analysentechnik. (n.d.). SPure Extraction Methods Guide Mixed-Mode Drug-Clean SPE*. [Link]

-

MDPI. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Molecules, 26(16), 4983. [Link]

-

American Laboratory. (2007). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. [Link]

-

World Journal of Pharmaceutical Research. (2020). A review on bioanalytical method development and validation. [Link]

-

LookChem. (n.d.). N-METHYL PIPERAZINE. [Link]

-

Pharmacophore. (2022). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. [Link]

Sources

- 1. manavchem.com [manavchem.com]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 4. mdpi.com [mdpi.com]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 7. agilent.com [agilent.com]

- 8. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. elementlabsolutions.com [elementlabsolutions.com]

- 12. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]

- 13. aurorabiomed.com [aurorabiomed.com]

- 14. americanlaboratory.com [americanlaboratory.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. cms.mz-at.de [cms.mz-at.de]

- 17. scienceasia.org [scienceasia.org]

- 18. ema.europa.eu [ema.europa.eu]

- 19. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]

- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 21. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]

Application Notes and Protocols for the GC-MS Analysis of Methyl 4-(2-phenylethyl)piperazine-1-carboxylate

Introduction

Methyl 4-(2-phenylethyl)piperazine-1-carboxylate is a piperazine derivative of significant interest in pharmaceutical research and development due to its potential applications as a scaffold in the synthesis of novel therapeutic agents. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high-resolution separation and definitive identification.[1][2]

This document provides a comprehensive guide to the GC-MS analysis of this compound. As a Senior Application Scientist, this guide is structured to provide not just a protocol, but a strategic approach to method development, rooted in the physicochemical properties of the analyte and the inherent challenges of its structural motifs. The core of this application note is to equip the user with the knowledge to develop a robust and reliable analytical method.

Scientific Considerations and Methodological Rationale

The chemical structure of this compound, featuring a piperazine ring, a phenylethyl group, and a methyl carbamate moiety, presents unique analytical considerations. The piperazine core can be thermally labile, and carbamates are known to be susceptible to thermal degradation in the high temperatures of a GC inlet and column.[3][4] This potential for on-instrument degradation necessitates a carefully optimized method to ensure the integrity of the analyte and the accuracy of the results.

Analyte Properties (Estimated)

| Property | Estimated Value/Characteristic | Rationale/Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | - |

| Molecular Weight | 248.32 g/mol | - |

| Boiling Point | High; likely > 300 °C | Based on similar structures and the presence of polar functional groups. |

| Thermal Stability | Moderate to low | The carbamate functional group is known to be thermally labile.[3] Piperazine derivatives can also exhibit thermal instability.[5][6] |

| Polarity | Moderate | The presence of the ester and amine functionalities increases polarity. |

Experimental Workflow

The following diagram illustrates the logical flow of the analytical process, from sample receipt to data analysis.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to introduce a clean, homogenous sample into the GC-MS system at an appropriate concentration.[7][8][9]

Protocol:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve in a suitable volatile solvent (e.g., methanol, ethyl acetate, or dichloromethane) to a final concentration of 1 mg/mL.[8] This will serve as the stock solution.

-

Perform serial dilutions of the stock solution with the same solvent to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

-

-

Sample Preparation:

-

If the sample is a solid, dissolve it in a suitable solvent to a concentration within the calibration range.

-

If the sample is in a complex matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[9]

-

Filter all solutions through a 0.22 µm syringe filter prior to injection to remove particulate matter that could contaminate the GC system.[8]

-

Transfer the final solution to a 2 mL glass autosampler vial. Avoid plastic vials to prevent leaching of contaminants.[5]

-

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point for method development. Optimization will be necessary based on the specific instrumentation and column used.

| Parameter | Recommended Setting | Justification |

| Gas Chromatograph | ||

| Injection Port Type | Split/Splitless | Allows for flexibility in sample concentration. |

| Injection Mode | Split (e.g., 20:1) or Splitless | Start with a split injection to protect the column from non-volatile residues. A splitless injection may be required for trace analysis. |

| Injection Volume | 1 µL | A standard injection volume. |

| Inlet Temperature | 250 °C (initial); optimization is critical | A lower inlet temperature is recommended to minimize the risk of thermal degradation of the carbamate moiety.[3][4] Further reduction may be necessary. |

| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for a 0.25 mm i.d. column. |

| GC Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms, HP-5ms) | These columns provide good resolution for a wide range of compounds. |

| Oven Temperature Program | Initial: 100 °C (hold for 1 min) Ramp: 15 °C/min to 280 °C (hold for 5 min) | The initial temperature should be low enough to trap the analyte at the head of the column. The ramp rate and final temperature should be optimized to achieve good separation and elution of the analyte in a reasonable time. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. |

| Ionization Energy | 70 eV | Standard energy for generating mass spectra and for library matching. |

| Mass Range | m/z 40-500 | A wide enough range to capture the molecular ion and key fragment ions. |

| Scan Rate | 2 scans/sec | Adequate for most applications. |

| Ion Source Temperature | 230 °C | A standard source temperature. |

| Transfer Line Temperature | 280 °C | Should be high enough to prevent condensation of the analyte without causing degradation. |

Data Analysis and Interpretation

Upon acquisition, the data should be processed to identify and quantify the target analyte.

-

Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of a known reference standard.

Sources

- 1. researchgate.net [researchgate.net]

- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 3. Methyl 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylate | C21H26N2O2 | CID 12298146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 5. researchgate.net [researchgate.net]

- 6. 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one [mdpi.com]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. Compound methyl... [chemdiv.com]

- 9. pubs.rsc.org [pubs.rsc.org]

Application Note: Recrystallization Techniques for Purifying Methyl 4-(2-phenylethyl)piperazine-1-carboxylate

Introduction

Methyl 4-(2-phenylethyl)piperazine-1-carboxylate is a piperazine derivative of significant interest in medicinal chemistry and drug development. The piperazine moiety is a common scaffold in pharmacologically active compounds, and the purity of such intermediates is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of removing impurities and yielding high-purity crystalline material.[1][2][3]

This application note provides a comprehensive guide to developing a robust recrystallization protocol for this compound. It is intended for researchers, chemists, and drug development professionals. The guide covers the fundamental principles of recrystallization, a systematic approach to solvent selection, a detailed experimental protocol, and a troubleshooting guide to address common challenges.

The Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent.[4] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[1][5] The process involves:

-

Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

-

Filtration (Optional): If insoluble impurities are present, they are removed by hot gravity filtration.

-

Crystallization: Allowing the hot, clear solution to cool slowly and undisturbed. As the temperature decreases, the solubility of the desired compound drops, and it crystallizes out of the solution.

-

Isolation: Separating the purified crystals from the surrounding solution (mother liquor), which retains the soluble impurities, via vacuum filtration.[2]

-

Drying: Removing any residual solvent from the pure crystals.

The slow formation of crystals is crucial as it allows the molecules of the desired compound to selectively arrange themselves into a crystal lattice, effectively excluding impurity molecules.[1]

Physicochemical Properties & Solvent Selection Strategy

The success of recrystallization is critically dependent on the choice of solvent.[5][6] An ideal solvent should exhibit the following characteristics:

-

The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).[5][6]

-

Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed by hot filtration).[6]

-

The solvent must not react chemically with the compound.[4][6]

-

The solvent should have a relatively low boiling point for easy removal during the drying stage.[6]

Structural Analysis of this compound: The target molecule possesses both polar and non-polar features:

-

Polar groups: The carbamate ester and the two nitrogen atoms of the piperazine ring can participate in dipole-dipole interactions and hydrogen bonding. The piperazine ring itself imparts polarity.[7]

-

Non-polar groups: The phenylethyl group is a significant non-polar (hydrophobic) moiety.

This amphiphilic nature suggests that solvents of intermediate polarity, or a binary mixture of polar and non-polar solvents, will be most effective. Based on the principle of "like dissolves like," a systematic screening of solvents is recommended.[8]

Table 1: Recommended Solvents for Screening

| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Solubility Behavior |

| Ethanol | 78 | Polar Protic | The hydroxyl group can interact with the piperazine nitrogens and carbamate. May show good solubility when hot and poor solubility when cold. |

| Isopropanol (IPA) | 82 | Polar Protic | Similar to ethanol but slightly less polar. A very common and effective recrystallization solvent. |

| Ethyl Acetate | 77 | Intermediate Polarity | The ester group has a similar polarity to the molecule's carbamate. May be a good single-solvent choice. |

| Toluene | 111 | Non-polar | The aromatic ring can interact with the phenylethyl group. May require a polar co-solvent. |

| Acetonitrile | 82 | Polar Aprotic | A versatile solvent of intermediate polarity. |

| Heptane/Hexane | 98 / 69 | Non-polar | The compound is likely to be insoluble in these. Excellent as an "anti-solvent" in a binary mixture with a more polar solvent like Ethyl Acetate or IPA. |

| Water | 100 | Highly Polar | The compound is expected to be largely insoluble due to the non-polar phenylethyl group, but the piperazine moiety is water-soluble.[7][9] Not ideal as a primary solvent. |

Detailed Recrystallization Protocol

This protocol is a general guideline. The optimal solvent and volumes must be determined experimentally on a small scale before proceeding with a large-scale purification.[10]

4.1. Step 1: Small-Scale Solvent Screening

-

Objective: To identify the most suitable solvent or solvent pair.

-

Procedure:

-

Place approximately 20-30 mg of the crude this compound into several small test tubes.

-

To each tube, add a different potential solvent (from Table 1) dropwise at room temperature, swirling after each addition. Note the solubility. An ideal solvent will not dissolve the compound at room temperature.[6][11]

-

For solvents where the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

-

Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

-

Observe the quantity and quality of the crystals formed. The best solvent is one that dissolves the compound when hot but yields a large amount of crystalline solid upon cooling.

-

4.2. Step 2: Main Recrystallization Procedure (Single Solvent)

-

Objective: To purify the bulk of the crude material.

-

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation). Add a magnetic stir bar. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[1][8]

-

Decolorization (If Necessary): If the solution is colored by impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% of the solute's weight). Reheat the solution to boiling for a few minutes.

-

Hot Filtration (If Necessary): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration. Use a short-stemmed funnel and fluted filter paper. Preheat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature on an insulated surface (e.g., a cork ring or paper towels). Slow cooling is essential for the formation of large, pure crystals.[5][12] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

-

Inducing Crystallization (If Necessary): If crystals do not form, the solution may be supersaturated. Try scratching the inner wall of the flask with a glass rod at the solution's surface or adding a "seed" crystal of the pure compound.[8][13]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[14]

-

Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the funnel to wash away any mother liquor adhering to the crystals. Reapply the vacuum to pull the wash solvent through. Repeat if necessary. Using ice-cold solvent minimizes the loss of the purified product.[8]

-

Drying: Transfer the crystals to a watch glass and allow them to air-dry. For more efficient drying, use a vacuum oven at a temperature well below the compound's melting point.

-

Workflow Visualization

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No Crystals Form Upon Cooling | - Too much solvent was used. [13] - Solution is supersaturated.[13] | - Boil off some of the solvent to increase concentration and attempt to cool again.[15] - Induce crystallization by scratching the flask's inner surface or adding a seed crystal.[13] |

| Oiling Out | - The compound's melting point is lower than the solvent's boiling point. - The solution is cooling too rapidly. - High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[15] - Consider using a lower-boiling point solvent or a different solvent system. |

| Low Recovery / Poor Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[14][15] - Premature crystallization during hot filtration. - Crystals were washed with solvent that was not cold enough. | - Concentrate the mother liquor and cool it to obtain a "second crop" of crystals (note: this crop may be less pure).[3] - Ensure filtration apparatus is pre-heated. - Always use ice-cold solvent for washing.[8] |

| Crystallization is Too Rapid | - Insufficient solvent used. - Cooling is too fast. | - Reheat the solution, add a small amount of extra solvent (1-2 mL), and cool more slowly by insulating the flask.[15] |

References

- Scribd. (n.d.). Solvent Selection and Recrystallization Guide.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Education in Chemistry.

- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.

- Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.

- UCT Science. (n.d.). SOP: CRYSTALLIZATION.

- Unknown. (n.d.). Recrystallization.

- Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Chemistry.

- Chemistry LibreTexts. (2022, April 7). 3: Crystallization.

- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.

- PubChem. (n.d.). Methyl 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylate.

- SATHEE. (n.d.). Chemistry Crystallization.

- Unknown. (n.d.). Recrystallization I.

- Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.

- PubChem. (n.d.). Methyl 4-(2-oxo-1-phenylbutyl)-1-(2-phenylethyl)piperidine-4-carboxylate.

- Sigma-Aldrich. (n.d.). 1-(2-Phenylethyl)piperazine 97%.

- CymitQuimica. (n.d.). CAS 5321-49-3: 1-(2-Phenylethyl)piperazine.

- MDPI. (n.d.). 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one.

- Wikipedia. (n.d.). Piperazine.

- University of Hertfordshire, AERU. (2025, September 15). Piperazine.

- LookChem. (n.d.). N-METHYL PIPERAZINE.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. science.uct.ac.za [science.uct.ac.za]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]

- 5. edu.rsc.org [edu.rsc.org]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. Piperazine [sitem.herts.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. reddit.com [reddit.com]

- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of Methyl 4-(2-phenylethyl)piperazine-1-carboxylate

Ticket ID: STAB-75158-17-7 Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing Degradation & Extending Shelf Life

Introduction

You are working with Methyl 4-(2-phenylethyl)piperazine-1-carboxylate (CAS: 75158-17-7). This compound contains two distinct functional groups that dictate its stability profile: a carbamate moiety (relatively stable but susceptible to hydrolysis) and a tertiary amine within the piperazine ring (highly susceptible to oxidation).

Maintaining the purity of this compound is critical for accurate pharmacological screening or synthetic applications. Impurities arising from degradation (N-oxides, hydrolysis products) can significantly alter potency data and interfere with downstream biological assays.

This guide provides a chemically grounded protocol to minimize degradation, backed by general stability principles for piperazine carbamates.

Module 1: The Degradation Matrix (Root Cause Analysis)

To prevent degradation, we must first understand the chemical mechanisms driving it.

Oxidative Instability (The Primary Threat)

The nitrogen at the 4-position (N4) is a tertiary amine. Unlike the carbamate-protected N1, the N4 lone pair is chemically active.

-

Mechanism: In the presence of atmospheric oxygen and light, the N4 position undergoes oxidation to form the N-oxide . This is often catalyzed by trace metal ions or UV light.

-

Symptom: The sample turns from white/off-white to yellow or brown.

-

Mass Spec Signature: Appearance of a peak at M+16 (Oxygen insertion).

Hydrolytic Cleavage

The carbamate ester linkage (

-

Mechanism: Moisture, catalyzed by heat or extreme pH (acidic/basic traces), attacks the carbonyl carbon.

-

Products: This cleaves the molecule into 1-(2-phenylethyl)piperazine , methanol, and

. -

Symptom: Change in physical state (e.g., gumming) or a smell of amine/fishiness (release of the free piperazine).

Photolytic Degradation

The phenylethyl aromatic ring and the carbonyl group can absorb UV radiation, leading to radical formation and subsequent polymerization or fragmentation.

Visualization: Degradation Pathways

Figure 1: Primary chemical degradation pathways. The tertiary amine is the most vulnerable site for oxidation.

Module 2: Storage Protocol (The "Golden Standard")

Follow this protocol to maximize shelf life. These recommendations align with ICH Q1A (R2) standards for stability testing of new drug substances.

| Parameter | Recommended Condition | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Reduces the kinetic rate of hydrolysis and oxidation (Arrhenius equation). Essential for long-term storage (>3 months). |

| Atmosphere | Argon Overlay | Argon is heavier than air and forms a more effective "blanket" than Nitrogen, displacing oxygen to prevent N-oxide formation. |

| Container | Amber Glass Vial | Blocks UV radiation (290–450 nm) that excites the aromatic ring. |

| Closure | Teflon (PTFE) Lined Cap | PTFE is chemically inert and provides a superior moisture barrier compared to standard pulp or rubber liners. |

| Desiccation | Secondary Container | Store the vial inside a larger jar containing silica gel or Drierite™ to scavenge ambient moisture. |

Pro-Tip: Always allow the vial to warm to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the solid, accelerating hydrolysis.

Module 3: Troubleshooting (FAQs)

Q1: My sample has turned from a white powder to a yellow oil/gum. Is it usable?

-

Diagnosis: This indicates significant oxidation (yellowing) and potentially hygroscopic moisture uptake (gumming).

-

Action: Do not use for quantitative biological assays.

-

Rescue: If you have >500mg, you can attempt an Acid/Base extraction (see Module 4). If <100mg, discard and repurchase.

Q2: I see a small peak at M+16 in my LC-MS. What is it?

-

Diagnosis: This is the N-oxide of the piperazine ring. It is the first sign of oxidative degradation.

-

Impact: N-oxides can revert to the parent amine in vivo (metabolic reduction), potentially confounding pharmacokinetic data.

-

Action: If the peak area is <2%, it may be acceptable for preliminary screening. For GLP studies, repurify.

Q3: Can I store this in DMSO at -20°C?

-

Diagnosis: DMSO is hygroscopic and freezes at 18.5°C. Repeated freeze-thaw cycles introduce water. Furthermore, DMSO can act as a mild oxidant over time.

-

Action: Avoid. Store as a dry solid. If a stock solution is necessary, use anhydrous Acetonitrile or Methanol and store at -80°C, used within 30 days.

Module 4: Experimental Protocols

Protocol A: Quality Control Check (HPLC)

Before starting a critical experiment, validate the compound's purity.

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic pH stability).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (carbamate).

-

Pass Criteria: Purity > 98% by area AUC.

Protocol B: Rescue Purification (Acid/Base Extraction)

If the sample is degraded but valuable, use the basicity of the piperazine to purify it.

-

Dissolve: Dissolve the crude material in Ethyl Acetate (EtOAc) .

-

Extract (Acid Wash): Wash the organic layer with 0.5 M HCl .

-

Chemistry: The piperazine amine protonates (

) and moves into the aqueous layer. Neutral impurities (non-basic degradation products) stay in EtOAc.

-

-

Wash: Wash the aqueous acidic layer once with fresh EtOAc (discard organic).

-

Basify: Cool the aqueous layer on ice. Slowly add 1 M NaOH until pH > 10.

-

Chemistry: The amine deprotonates and becomes insoluble in water.

-

-

Extract (Recovery): Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

-

Dry: Dry combined DCM layers over Anhydrous

, filter, and evaporate in vacuo.

Visualization: Sample Assessment Workflow

Figure 2: Decision tree for assessing sample integrity before use.

References

-

International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] European Medicines Agency.[3][4] Link

- Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 113–146.

- Bocedi, A., et al. (2004). "Carbonyl reductase: a dominant enzyme in the metabolism of piperazine derivatives." Biochemical Pharmacology.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl carbamate. (General stability data for carbamate functional groups). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Official web site : ICH [ich.org]

Technical Support Center: Optimizing Temperature for Phenylethyl Piperazine Carboxylation

Welcome to the technical support center dedicated to the nuanced process of phenylethyl piperazine carboxylation. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this reaction. Temperature is a critical parameter that governs not only the reaction rate but also the selectivity and impurity profile. Here, we provide in-depth, experience-driven guidance in a question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting temperature for the carboxylation of phenylethyl piperazine with CO₂?

A foundational understanding of reaction kinetics versus thermal stability is key. For most carboxylation reactions involving piperazine derivatives, a moderate starting temperature is advisable to balance the rate of reaction with the potential for side reactions or degradation.

Recommendation: A starting temperature in the range of 50-80 °C is a robust entry point for initial experiments.[1][2] This range is often sufficient to achieve a reasonable reaction rate without aggressively promoting the formation of common impurities or causing thermal degradation of the starting material or product.[3] It is crucial to monitor the reaction progress closely at this initial temperature using an appropriate analytical technique like HPLC or GC-MS.[4][5]

Q2: My reaction is proceeding very slowly or has stalled. Should I simply increase the temperature?

While increasing the temperature is a common strategy to accelerate a slow reaction, it should be done systematically. An incomplete conversion, even after extended reaction times, can point to issues beyond kinetics, such as catalyst deactivation or suboptimal pressure.[6]

Causality: The carboxylation reaction involves the activation of CO₂, which can be the rate-limiting step. Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction. However, excessive heat can also lead to the decomposition of reactants, products, or catalysts.[6] For instance, some copper catalysts used in carboxylation have been shown to promote decarboxylation at higher temperatures, effectively reversing the desired reaction.[2]

Troubleshooting Steps:

-

Verify Reagent and Catalyst Integrity: Ensure that all starting materials, solvents, and catalysts are pure and anhydrous. Piperazine compounds are notoriously hygroscopic, and absorbed moisture can interfere with the reaction.[7]

-

Incremental Temperature Increase: Increase the reaction temperature in controlled increments of 10-15 °C. Allow the reaction to equilibrate at each new setpoint for a sufficient duration while monitoring for product formation and the emergence of new impurities.

-

Consider CO₂ Pressure: The success of a carboxylation reaction is highly dependent on both temperature and CO₂ pressure.[8][9] Ensure that the CO₂ pressure is adequate and maintained throughout the reaction. An increase in pressure can sometimes be more effective than an increase in temperature.

-

Evaluate Catalyst Loading: If catalyst deactivation is suspected, a higher catalyst loading or the addition of a co-catalyst might be necessary.

Q3: I'm observing significant byproduct formation. How is this related to temperature?

Temperature is a primary driver of reaction selectivity. The formation of byproducts often indicates that an alternative, undesired reaction pathway has become kinetically favorable at the current operating temperature.

Common Temperature-Related Byproducts:

-

N-Formylpiperazine: Can arise from the degradation of the piperazine ring structure at elevated temperatures.[3]

-

Dicarboxylation Products: If the reaction is run for too long or at too high a temperature, the second nitrogen on the piperazine ring may also undergo carboxylation.

-

Thermally Induced Degradation Products: Phenylethyl piperazine itself may have a thermal stability limit. Exceeding this can lead to a complex mixture of degradation products.[3]

A study on the carboxylation of phenolic compounds via the Kolbe–Schmitt reaction demonstrated that higher temperatures favored the formation of 2-hydroxybenzoic acids and dicarboxylic acids, whereas lower temperatures favored 4-hydroxybenzoic acids, highlighting the critical role of temperature in determining product isomers and selectivity.[9]

Mitigation Strategy: If significant byproduct formation is observed, reducing the reaction temperature is the most direct approach to improve selectivity. This may require a longer reaction time to achieve the desired conversion, but the improved purity of the crude product often simplifies downstream purification efforts.

Troubleshooting Guide: Low Yield & Purity

This section provides a systematic approach to diagnosing and resolving common issues encountered during the optimization of phenylethyl piperazine carboxylation.

Issue 1: Low Isolated Yield Despite Good Conversion

Symptom: Analytical monitoring (e.g., HPLC, NMR) shows high conversion of the starting material, but the final isolated yield is poor.

Potential Causes & Solutions:

| Potential Cause | Scientific Rationale & Recommended Action |

| Product Decarboxylation | The carboxylated product may be thermally unstable under the reaction or workup conditions, reverting to the starting material. Action: Lower the reaction temperature. During workup, avoid excessive heat and consider a milder, non-aqueous workup if possible. The decarboxylation process itself is often temperature-dependent.[10] |

| Product Solubility | The product may be highly soluble in the workup or crystallization solvents, leading to losses in the mother liquor. Action: Perform a solubility study with various anti-solvents. Consider alternative purification methods like column chromatography if crystallization proves inefficient. Piperazine derivatives can have challenging solubility profiles due to their polarity.[11][12] |

| Formation of Volatile Byproducts | Low molecular weight byproducts formed at high temperatures might be lost during solvent removal under vacuum, leading to a lower-than-expected mass balance. Action: Analyze the crude reaction mixture by GC-MS to identify any volatile components. Optimize the temperature to minimize their formation. |

Issue 2: Poor Product Purity

Symptom: The isolated product is contaminated with starting material or multiple byproducts.

Potential Causes & Solutions:

| Potential Cause | Scientific Rationale & Recommended Action |

| Suboptimal Temperature | The chosen temperature may be in a range where multiple reaction pathways (desired carboxylation vs. side reactions) have comparable activation energies. Action: Perform a temperature screening study to identify the optimal window for selectivity. (See Protocol 1 below). |

| Insufficient Mixing | In heterogeneous reactions, poor mixing can create localized "hot spots" where the temperature is significantly higher than the bulk, leading to degradation.[6] Action: Ensure vigorous and efficient stirring throughout the reaction. Use an appropriate stir bar or overhead stirrer for the scale of the reaction. |

| Reaction Run Time | Running the reaction for too long, even at a moderate temperature, can lead to the slow formation of thermodynamic (and often undesired) byproducts. Action: Conduct a time-course study at the optimal temperature to determine the point of maximum product formation before significant byproduct accumulation occurs. |

Experimental Protocols & Workflows

Protocol 1: Systematic Temperature Optimization Study

This protocol outlines a methodical approach to identifying the optimal reaction temperature.

Objective: To determine the temperature that provides the best balance of reaction rate, yield, and purity.

Methodology:

-

Setup: Prepare 4-5 identical reactions in parallel reaction vials or flasks, each equipped with a stir bar.

-

Reagents: To each vessel, add phenylethyl piperazine, solvent, and any catalyst or base under an inert atmosphere.

-

Pressurize: Seal the vessels and charge each with an identical, controlled pressure of CO₂.

-

Temperature Gradient: Place each reaction vessel in a separate well of a temperature-controlled heating block. Set the temperatures across a defined range (e.g., 40 °C, 55 °C, 70 °C, 85 °C).

-

Monitoring: At set time intervals (e.g., 2, 4, 8, 24 hours), carefully take a small aliquot from each reaction.

-

Analysis: Quench the aliquots and analyze them by a calibrated HPLC or UPLC method to determine the conversion percentage and the relative peak area of the product versus impurities.[4][13]

-

Data Evaluation: Plot conversion and purity as a function of temperature and time to identify the optimal conditions.

Safety Considerations for Heated Reactions

Working with reactions at elevated temperatures and pressures introduces significant safety hazards.

-

Hazard Assessment: Before starting, evaluate the thermal stability of all reactants, products, and potential byproducts. Be aware of the potential for runaway reactions or gas production.[14][15]

-

Proper Equipment: Use certified pressure vessels. Assemble equipment in a fume hood and use a blast shield. Ensure that the heating apparatus (e.g., hot plate, heating mantle) has a reliable temperature controller and, ideally, an over-temperature shutoff.[14][16]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a flame-resistant lab coat, and appropriate gloves. Heat-resistant gloves should be used when handling hot equipment.[14][17]

-

Never Unattended: Do not leave high-temperature or high-pressure reactions unattended.[17]

Visual Logic and Workflows

The following diagrams illustrate key decision-making processes for optimizing and troubleshooting your reaction.

Caption: A workflow for systematic temperature optimization.

Caption: A decision tree for troubleshooting common issues.

References

-

Laing, M. (n.d.). Temperature Dependence of the Enzymic Carboxylation and Oxygenation of Ribulose 1,5-Bisphosphate in Relation to Effects of Temperature on Photosynthesis. PMC - NIH. [Link]

-

Treharne, K. J., & Cooper, J. P. (1969). Effect of Temperature on the Activity of Carboxylases in Tropical and Temperate Gramineae. Journal of Experimental Botany, 20(1), 170-175. [Link]

-

Treharne, K. J., & Cooper, J. P. (1969). Effect of Temperature on the Activity of Carboxylases in Tropical and Temperate Gramineae. Journal of Experimental Botany. [Link]

-

Boyd, R. A., et al. (2015). Temperature Responses of C4 Photosynthesis: Biochemical Analysis of Rubisco, Phosphoenolpyruvate Carboxylase, and Carbonic Anhydrase in Setaria viridis. Plant Physiology, 169(3), 1471-1483. [Link]

-